![molecular formula C9H12N2O2 B091228 2-Amino-N-(benzyloxy)-acetamide CAS No. 16975-23-8](/img/structure/B91228.png)
2-Amino-N-(benzyloxy)-acetamide
Overview
Description
2-Amino-N-(benzyloxy)-acetamide is an organic compound that features an amino group, a benzyloxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(benzyloxy)-acetamide typically involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(benzyloxy)-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amides .
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-(benzyloxy)-acetamide has been investigated as a potential lead compound for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
- Antimicrobial Activity : Studies have shown that derivatives of acetamide compounds exhibit significant antibacterial properties. For instance, modifications to the acetamide structure have been linked to enhanced inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics .
Cancer Research
Research indicates that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various models:
- Mechanism of Action : The compound may act by interfering with cellular signaling pathways involved in tumor growth or by inducing apoptosis in cancer cells . For example, studies have reported its efficacy against prostate and lung cancer cell lines, suggesting it could be a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Aminoacyl-tRNA Synthetase Inhibition : Specific derivatives of this compound have been identified as inhibitors of bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a promising area for antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-N-(benzyloxy)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-phenethylbenzamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
- Ibutamoren
Uniqueness
2-Amino-N-(benzyloxy)-acetamide is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Overview
2-Amino-N-(benzyloxy)-acetamide is an organic compound characterized by the presence of an amino group, a benzyloxy group, and an acetamide moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product. Common reagents used in this process include triethylamine as a base to neutralize hydrochloric acid produced during the reaction.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. A study evaluating similar compounds demonstrated that derivatives with benzyloxy groups exhibited significant inhibition against Mycobacterium tuberculosis, suggesting a promising avenue for further investigation into its use as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Anticonvulsant Activity
In related studies, compounds with structural similarities have shown anticonvulsant activity. For instance, N-benzyl derivatives with acetamido groups provided significant protection against seizures induced by maximal electroshock in animal models. This suggests that this compound may also possess similar protective effects against seizures .
The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. Further studies are required to elucidate the precise molecular interactions and pathways involved in its activity .
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other compounds featuring similar functional groups:
Compound | Structure | Biological Activity |
---|---|---|
2-Amino-N-phenethylbenzamide | Amino group + phenethyl group | Antimicrobial, anti-inflammatory |
N-(4-(Benzyloxy)benzyl)-4-aminoquinoline | Quinoline structure + benzyloxy group | Antimycobacterial |
Ibutamoren | Growth hormone secretagogue | Anabolic effects |
Properties
IUPAC Name |
2-amino-N-phenylmethoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJHTYWRYNWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563115 | |
Record name | N-(Benzyloxy)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-23-8 | |
Record name | N-(Benzyloxy)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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